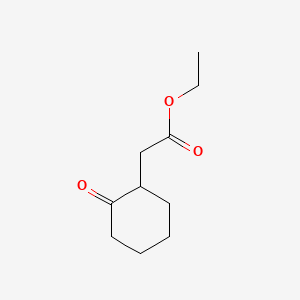

Ethyl 2-(2-oxocyclohexyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWSNYNCRUZSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261267 | |

| Record name | Cyclohexaneacetic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24731-17-7 | |

| Record name | Cyclohexaneacetic acid, 2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24731-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxocyclohexylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024731177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24731-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxocyclohexylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-oxocyclohexylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCA7V5RXX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Ethyl 2-(2-oxocyclohexyl)acetate" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-oxocyclohexyl)acetate is a versatile bifunctional organic compound featuring both a ketone and an ester moiety. This structure makes it a valuable intermediate and building block in organic synthesis, particularly for the construction of more complex cyclic and heterocyclic systems. Its utility is especially pronounced in medicinal chemistry and drug discovery, where the cyclohexane scaffold is a common feature in a variety of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for professionals in the field of drug development.

Chemical Identification and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is essential for its correct identification, handling, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 24731-17-7 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid | |

| Boiling Point | Not explicitly stated | |

| Solubility | Soluble in common organic solvents | |

| Synonyms | Ethyl 2-cyclohexanoneacetate, Cyclohexaneacetic acid, 2-oxo-, ethyl ester, (2-Oxo-cyclohexyl)-acetic acid ethyl ester | [1] |

Spectroscopic Data

Spectroscopic data is critical for the verification of the identity and purity of this compound after synthesis or before its use in a reaction. While raw spectral data is best consulted in dedicated databases, the expected spectral characteristics are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the protons on the cyclohexane ring and the methylene group adjacent to the ester.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum will display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1710-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments of the molecule.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the alkylation of a cyclohexanone enolate with an ethyl haloacetate. An alternative powerful strategy for the formation of the 2-substituted cyclohexanone ring system is the Dieckmann condensation of a 1,7-diester, followed by alkylation and decarboxylation. Below is a representative protocol based on the alkylation of cyclohexanone.

Reaction: Alkylation of Cyclohexanone with Ethyl Bromoacetate

Materials:

-

Cyclohexanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (nitrogen or argon) supply

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C in a dry ice/acetone bath.

-

Add freshly distilled diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium (n-BuLi) solution dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

-

-

Alkylation:

-

To the enolate solution at -78 °C, add ethyl bromoacetate dropwise via a syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a wide range of more complex molecules, including natural products and pharmaceutically active compounds. The 2-substituted cyclohexanone motif is present in numerous bioactive molecules. Derivatives of this core structure have been investigated for a variety of therapeutic applications.

The presence of two reactive centers, the ketone and the ester, allows for a diverse array of subsequent chemical transformations. The ketone can undergo reactions such as reduction, reductive amination, and Wittig reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This chemical versatility makes this compound a useful starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

While direct applications of this compound in drug development are not extensively documented in publicly available literature, the structural motif is of significant interest. For instance, related α-keto acid derivatives are known precursors to biologically active natural products and have been incorporated into molecules designed as inhibitors of proteolytic enzymes.[2]

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound via the alkylation of a pre-formed cyclohexanone enolate.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. The synthetic protocols for its preparation are well-established, and its characterization is straightforward using standard analytical techniques. For researchers and scientists in drug development, this compound represents a versatile tool for the exploration of new chemical space and the development of next-generation therapeutics.

References

"Ethyl 2-(2-oxocyclohexyl)acetate" molecular weight and formula

An In-depth Technical Guide on Ethyl 2-(2-oxocyclohexyl)acetate and a Related Compound

This guide provides detailed information on the molecular weight and chemical formula of this compound. For clarity and to prevent potential confusion due to similar nomenclature, this document also includes data for a closely related compound, Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. This information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Physicochemical Data

The fundamental molecular properties of this compound and Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate are summarized below. These quantitative data are essential for experimental design, chemical synthesis, and analytical characterization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₆O₃ | 184.23[1][2] |

| Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C₁₀H₁₄O₄ | 198.22[3][4] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical structure, as represented by the compound name, and its corresponding molecular formula and molecular weight. Understanding this relationship is fundamental in chemical sciences.

Caption: Relationship between compound and properties.

References

"Ethyl 2-(2-oxocyclohexyl)acetate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-oxocyclohexyl)acetate is a cyclic β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its physical and chemical properties, along with insights into its synthesis and potential applications, particularly in the realm of drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound (CAS No. 24731-17-7) is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 184.23 g/mol | [1][2][4][6] |

| Appearance | Colorless to yellow liquid or solid | [3][5][7] |

| Boiling Point | 265.5 °C at 760 mmHg | [7] |

| Density | 1.02 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.458 | [7] |

| Flash Point | >110 °C (>230 °F) | [7][8] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[5] | |

| CAS Number | 24731-17-7 | [1][2][3][4][5][6] |

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through the alkylation of a cyclohexanone enolate or its equivalent with an ethyl haloacetate. A detailed experimental protocol for a similar compound, ethyl 2-oxocyclopentylacetate, is described in the patent literature and involves the cyclization of a diester followed by alkylation.[9] This suggests a plausible synthetic route for the cyclohexyl analog.

Illustrative Synthetic Approach (based on analogous procedures):

A potential synthesis could involve the Dieckmann condensation of a suitable adipic acid derivative to form the cyclohexanone ring, followed by alkylation of the resulting β-keto ester at the α-position with ethyl bromoacetate in the presence of a base.

The reactivity of this compound is primarily dictated by its two functional groups:

-

Ketone: The cyclohexanone moiety can undergo various reactions typical of ketones, such as reduction to the corresponding alcohol, reductive amination, and reactions involving the enolate.

-

Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, transesterified, or react with nucleophiles at the carbonyl carbon.

-

α-Methylene Group: The methylene group situated between the two carbonyl functionalities is acidic and can be readily deprotonated to form an enolate, which is a key intermediate for various carbon-carbon bond-forming reactions.

Experimental Protocols

General Procedure for Synthesis (Hypothetical):

-

Enolate Formation: A solution of a suitable cyclohexanone precursor (e.g., 2-carbethoxycyclohexanone) in an aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) at a low temperature to generate the corresponding enolate.

-

Alkylation: Ethyl bromoacetate is added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the presence of the characteristic functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ketone and ester carbonyl groups.

-

Mass Spectrometry (MS): The mass spectrum would provide the molecular weight of the compound and information about its fragmentation pattern.

Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is a key component in the synthesis of molecules targeting dopamine receptors.[5] The ability to introduce substituents at various positions of the molecule makes it an attractive scaffold for generating libraries of compounds for drug screening and lead optimization.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a target molecule.

References

- 1. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 24731-17-7 | MFCD00001638 | this compound [aaronchem.com]

- 5. CAS 24731-17-7: Cyclohexaneacetic acid, 2-oxo-, ethyl ester [cymitquimica.com]

- 6. fishersci.fi [fishersci.fi]

- 7. chembk.com [chembk.com]

- 8. fishersci.be [fishersci.be]

- 9. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 2-(2-oxocyclohexyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-oxocyclohexyl)acetate, a significant chemical intermediate. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics to support its identification, characterization, and application in research and development.

Data Presentation

The spectroscopic data for this compound (CAS No: 24731-17-7) are summarized in the tables below for ease of reference and comparison.

Table 1: 1H NMR Spectral Data (CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -OCH2 CH3 |

| ~3.3-2.8 | Multiplet | 1H | -CH (CO)- |

| ~2.5-1.5 | Multiplet | 8H | Cyclohexyl ring protons |

| ~1.25 | Triplet | 3H | -OCH2CH3 |

| ~2.4-2.2 | Multiplet | 2H | -CH2 COO- |

Note: Precise chemical shifts and multiplicities can vary depending on solvent and experimental conditions. The keto-enol tautomerism of β-keto esters can also lead to the presence of additional signals for the enol form.

Table 2: 13C NMR Spectral Data (CDCl3)

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (ketone) |

| ~172 | C=O (ester) |

| ~61 | -OC H2CH3 |

| ~50 | -C H(CO)- |

| ~42 | Cyclohexyl -C H2- adjacent to ketone |

| ~35 | -C H2COO- |

| ~28 | Cyclohexyl -C H2- |

| ~25 | Cyclohexyl -C H2- |

| ~14 | -OCH2C H3 |

Note: These are approximate chemical shifts based on the structure and typical values for similar functional groups.[1][2]

Table 3: IR Spectral Data (Neat)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2930, ~2860 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (ketone)[3] |

| ~1200 | Strong | C-O stretch (ester) |

Note: The presence of two distinct carbonyl peaks is characteristic of a β-keto ester.[3]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 184 | Moderate | [M]+ (Molecular Ion) |

| 139 | High | [M - OCH2CH3]+ |

| 111 | Moderate | [M - COOCH2CH3]+ |

| 83 | High | [C6H11]+ |

| 55 | High | [C4H7]+ |

Note: Fragmentation patterns can be complex and may vary with instrumentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.[4]

-

1H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz or higher. A wider spectral width (e.g., 0-220 ppm) is used. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.[5] A greater number of scans is required compared to 1H NMR due to the lower natural abundance of the 13C isotope.[5]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm-1), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[6] In the ion source, the molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector measures the abundance of ions at each m/z value. The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The peak with the highest intensity is known as the base peak, and the peak corresponding to the intact molecule is the molecular ion peak.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of this compound is illustrated in the following diagram.

References

Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(2-oxocyclohexyl)acetate from cyclohexanone, primarily focusing on the Stork enamine alkylation method. This versatile and widely used reaction offers a reliable pathway for the α-alkylation of ketones under mild conditions. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for key transformations.

Introduction

The α-alkylation of cyclohexanones is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of complex molecules, including natural products and pharmaceutical agents. The direct alkylation of cyclohexanone enolates is often hampered by issues of polyalkylation, lack of regioselectivity, and the need for strong bases. The Stork enamine alkylation, developed by Gilbert Stork, provides an elegant solution to these challenges by utilizing an enamine as a stable and nucleophilic enolate equivalent.[1][2][3][4] This method allows for the controlled mono-alkylation of ketones with a variety of electrophiles, including ethyl haloacetates, to afford products such as this compound.

Reaction Mechanism: The Stork Enamine Synthesis

The Stork enamine synthesis proceeds through a three-step sequence:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine, typically pyrrolidine or morpholine, in the presence of an acid catalyst to form a nucleophilic enamine. This reaction is a reversible condensation, and water is typically removed to drive the equilibrium towards the enamine product.[2][4][5]

-

Alkylation: The enamine then acts as a nucleophile, attacking an electrophile such as ethyl bromoacetate or ethyl chloroacetate in an SN2 reaction. This step forms a new carbon-carbon bond at the α-position of the original ketone, resulting in an iminium salt intermediate.[3][5]

-

Hydrolysis: The iminium salt is subsequently hydrolyzed, typically with aqueous acid, to regenerate the ketone functionality, yielding the desired α-alkylated product, this compound.[1][3]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via the Stork enamine alkylation. Two common secondary amines, pyrrolidine and morpholine, are presented for the enamine formation step.

Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Pyrrolidine Enamine of Cyclohexanone)

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (or Benzene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude 1-(cyclohex-1-en-1-yl)pyrrolidine is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Formation of 4-(Cyclohex-1-en-1-yl)morpholine (Morpholine Enamine of Cyclohexanone)

Materials:

-

Cyclohexanone

-

Morpholine

-

Potassium carbonate (as a dehydrating agent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine cyclohexanone (1.0 eq) and morpholine (1.5 eq).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Heat the mixture at reflux with stirring for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Filter to remove the potassium carbonate.

-

Remove the excess morpholine under reduced pressure to obtain the crude 4-(cyclohex-1-en-1-yl)morpholine, which can be used directly in the subsequent alkylation step.

Alkylation of the Enamine with Ethyl Bromoacetate

Materials:

-

Crude 1-(cyclohex-1-en-1-yl)pyrrolidine or 4-(cyclohex-1-en-1-yl)morpholine (from step 3.1 or 3.2)

-

Ethyl bromoacetate

-

Anhydrous solvent (e.g., Dioxane, Acetonitrile, or THF)

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the crude enamine (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, proceed to the hydrolysis step.

Hydrolysis of the Iminium Salt to this compound

Materials:

-

Reaction mixture from step 3.3

-

Aqueous hydrochloric acid (e.g., 10%) or aqueous acetic acid

-

Ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To the reaction mixture from the alkylation step, add an equal volume of aqueous acid (e.g., 10% HCl).

-

Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate) (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound. Note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.

Table 1: Enamine Formation from Cyclohexanone

| Secondary Amine | Catalyst/Dehydrating Agent | Solvent | Reaction Time (h) | Typical Yield (%) |

| Pyrrolidine | p-TsOH | Toluene | 2-4 | 85-95 |

| Morpholine | K₂CO₃ | Neat | 4-6 | 80-90 |

Table 2: Alkylation and Hydrolysis to this compound

| Enamine | Alkylating Agent | Solvent | Reaction Time (h) | Reaction Temp. (°C) | Typical Overall Yield (%) |

| Pyrrolidine Enamine | Ethyl Bromoacetate | Dioxane | 12-24 | 25-50 | 50-70 |

| Morpholine Enamine | Ethyl Chloroacetate | Acetonitrile | 18-30 | 25-60 | 45-65 |

Note: The overall yield is calculated from cyclohexanone.

Visualizations

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Sodium Borohydride Reduction of Ethyl 2-(2-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between ethyl 2-(2-oxocyclohexyl)acetate and sodium borohydride (NaBH₄), a pivotal transformation in organic synthesis. The document details the reaction's core principles, including its chemoselectivity and diastereoselectivity, and provides a representative experimental protocol. Furthermore, it presents predicted quantitative and spectroscopic data for the resulting products, offering a valuable resource for researchers in drug discovery and chemical development.

Introduction

The reduction of carbonyl compounds is a fundamental process in the synthesis of pharmaceuticals and other complex organic molecules. This compound presents an interesting case for reduction, as it possesses two carbonyl functionalities: a ketone within the cyclohexyl ring and an ester in the acetate side chain. Sodium borohydride is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Its lower reactivity compared to agents like lithium aluminum hydride allows for the chemoselective reduction of the ketone in the presence of the ester, yielding ethyl 2-(2-hydroxycyclohexyl)acetate.[3]

This reaction is of significant interest due to the formation of a new stereocenter at the hydroxyl-bearing carbon, leading to the potential for two diastereomeric products: cis- and trans-ethyl 2-(2-hydroxycyclohexyl)acetate. The stereochemical outcome of this reduction is governed by the principles of nucleophilic addition to cyclic systems, which can be rationalized using established models of asymmetric induction.[4][5][6][7] Understanding and controlling this diastereoselectivity is crucial for the synthesis of stereochemically pure compounds, a critical aspect of modern drug development.

Reaction Mechanism and Stereoselectivity

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the cyclohexanone ring.[1][8][9] The presence of the ester group at the 2-position influences the stereochemical course of the reduction. The relative orientation of the substituents on the cyclohexane ring dictates the facial selectivity of the hydride attack, leading to the formation of a mixture of cis and trans diastereomers.

Chemoselectivity

Sodium borohydride is a well-established reagent for the selective reduction of ketones in the presence of esters.[1][2][3] The carbonyl carbon of a ketone is generally more electrophilic than that of an ester, which is stabilized by resonance with the adjacent oxygen atom. Consequently, the hydride from NaBH₄ will preferentially attack the ketone, leaving the ester functionality intact under standard reaction conditions.

Diastereoselectivity and the Felkin-Anh Model

The diastereoselectivity of the reduction of 2-substituted cyclohexanones can be predicted using the Felkin-Anh model.[6][10][11] This model analyzes the steric and electronic interactions in the transition state of the nucleophilic attack. For this compound, the substituent at the alpha-carbon to the carbonyl is the ethyl acetate group. The conformational preference of this group in the transition state will determine the preferred trajectory of the incoming hydride nucleophile.

The Felkin-Anh model predicts that the largest group on the alpha-carbon will orient itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile will then attack the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory. In the case of this compound, the ethyl acetate group is the largest substituent. The model predicts that the hydride will attack from the face opposite to this bulky group, leading to the formation of one diastereomer as the major product. Generally, for 2-substituted cyclohexanones, attack from the axial direction is favored, leading to the equatorial alcohol as the major product. This corresponds to the trans isomer.

Experimental Protocol

The following is a representative experimental protocol for the sodium borohydride reduction of this compound. This protocol is based on established procedures for similar reductions.[1][4][12][13][14]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: A solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is approximately 6-7.

-

Work-up: The mixture is concentrated under reduced pressure to remove most of the methanol. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice more with dichloromethane.

-

Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product as a mixture of diastereomers.

-

Purification: The diastereomers can be separated by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

The following tables summarize the expected quantitative and spectroscopic data for the products of the reaction. As specific literature data for this exact compound is scarce, the NMR data is predicted based on established principles and data from analogous compounds.

Table 1: Predicted Quantitative Data

| Parameter | Predicted Value/Range |

| Yield | 85-95% |

| Diastereomeric Ratio (trans:cis) | 4:1 to 9:1 |

Note: The diastereomeric ratio is an estimation based on typical sodium borohydride reductions of 2-substituted cyclohexanones, where the formation of the equatorial alcohol (trans product) is favored.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assignment | trans-Isomer (Predicted δ, ppm) | cis-Isomer (Predicted δ, ppm) |

| -OCH₂CH₃ | 4.12 (q, J = 7.1 Hz, 2H) | 4.14 (q, J = 7.1 Hz, 2H) |

| CH-OH | 3.65 (m, 1H) | 4.05 (m, 1H) |

| CH-CH₂CO₂Et | 2.20 (m, 1H) | 2.45 (m, 1H) |

| -CH₂CO₂Et | 2.35 (dd, J = 15.0, 5.0 Hz, 1H), 2.50 (dd, J = 15.0, 7.0 Hz, 1H) | 2.25 (dd, J = 15.5, 6.0 Hz, 1H), 2.60 (dd, J = 15.5, 8.0 Hz, 1H) |

| Cyclohexyl-H | 1.10-2.00 (m, 8H) | 1.20-2.10 (m, 8H) |

| -OCH₂CH₃ | 1.25 (t, J = 7.1 Hz, 3H) | 1.26 (t, J = 7.1 Hz, 3H) |

| -OH | 2.80 (br s, 1H) | 2.95 (br s, 1H) |

Prediction Rationale: In the trans isomer, the hydroxyl group is equatorial, and the proton on the same carbon (CH-OH) is axial, typically appearing at a lower chemical shift with multiple small coupling constants. In the cis isomer, the hydroxyl group is axial, and the corresponding proton is equatorial, leading to a higher chemical shift and different coupling pattern.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Assignment | trans-Isomer (Predicted δ, ppm) | cis-Isomer (Predicted δ, ppm) |

| C=O (ester) | 173.5 | 173.8 |

| CH-OH | 72.5 | 68.0 |

| -OCH₂CH₃ | 60.5 | 60.6 |

| CH-CH₂CO₂Et | 51.0 | 48.5 |

| -CH₂CO₂Et | 41.5 | 40.0 |

| Cyclohexyl-C | 35.0, 32.0, 25.0, 24.5 | 33.0, 29.0, 24.0, 21.0 |

| -OCH₂CH₃ | 14.2 | 14.2 |

Prediction Rationale: The chemical shift of the carbon bearing the hydroxyl group (CH-OH) is sensitive to its stereochemistry. Equatorial alcohols typically resonate at a lower field (higher ppm) compared to their axial counterparts.

Visualizations

Reaction Workflow

Caption: Workflow for the sodium borohydride reduction.

Stereochemical Pathway (Felkin-Anh Model)

Caption: Felkin-Anh model for stereoselectivity.

Conclusion

The reaction of this compound with sodium borohydride is a highly efficient and selective method for the synthesis of ethyl 2-(2-hydroxycyclohexyl)acetate. The reaction demonstrates excellent chemoselectivity, with the ketone being reduced in preference to the ester. The diastereoselectivity of the reduction is predicted to favor the formation of the trans isomer, where the hydroxyl group adopts an equatorial position on the cyclohexane ring. This guide provides a robust framework for conducting this reaction and for the characterization of its products, serving as a valuable tool for synthetic chemists in academic and industrial research.

References

- 1. A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. odinity.com [odinity.com]

- 4. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-hydroxy-2-(3-methylcyclohexyl)acetate | C11H20O3 | CID 65922722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ethyl cyclohexyl acetate, 5452-75-5 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. scribd.com [scribd.com]

- 14. Conformational analysis of the IQSEC2 protein by statistical thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Study of Keto-Enol Tautomerism in Ethyl 2-(2-oxocyclohexyl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-(2-oxocyclohexyl)acetate, a β-keto ester, is structurally primed to exhibit keto-enol tautomerism, a fundamental equilibrium that significantly influences its chemical reactivity, physicochemical properties, and potential biological activity. This dynamic process involves the interconversion between the ketone (keto) form and its corresponding vinyl alcohol (enol) isomer. The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity and temperature. While specific quantitative studies on this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for its investigation. It details the established spectroscopic methodologies, experimental protocols, and data analysis techniques necessary to characterize and quantify the tautomeric equilibrium, using well-studied analogues like ethyl acetoacetate for illustrative purposes.

The Tautomeric Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol form.[1] For this compound, the equilibrium involves the migration of a proton from the α-carbon (adjacent to both carbonyl groups) to the keto-carbonyl oxygen, with a concurrent shift of the π-electrons. The enol form is stabilized by the formation of a conjugated π-system and a potential intramolecular hydrogen bond.[2]

Caption: Keto-enol equilibrium for this compound.

Experimental Protocols for Tautomer Analysis

The quantification of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.

Proton NMR (¹H NMR) Spectroscopy

¹H NMR spectroscopy allows for the direct observation and quantification of both tautomers in solution because the rate of interconversion is typically slow on the NMR timescale.[3] Distinct signals for the protons in the keto and enol forms can be integrated to determine their relative concentrations.[4]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.[2]

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄, D₂O, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it significantly influences the equilibrium position.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[2]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[3]

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A 90° pulse angle and a recycle delay of at least 5 times the longest T₁ relaxation time are recommended for accurate quantification.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the area of characteristic peaks corresponding to the keto and enol forms. For instance, the vinylic proton of the enol form and the α-proton of the keto form are typically well-separated and suitable for integration.[5]

-

Calculate the percentage of the enol form (% Enol) and the equilibrium constant (Keq).[4]

-

% Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] * 100

-

Keq = [Enol] / [Keto] = Integral (Enol) / Integral (Keto)

Note: Integrals must be normalized based on the number of protons contributing to each signal.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique used to identify the key functional groups present in each tautomer.

Experimental Protocol:

-

Sample Preparation:

-

Data Acquisition:

-

Obtain a background spectrum of the pure solvent or empty salt plates.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[2]

-

-

Data Analysis: Identify characteristic absorption bands. The keto form will show two distinct C=O stretching frequencies (one for the ketone, ~1715 cm⁻¹, and one for the ester, ~1740 cm⁻¹). The enol form will exhibit a C=C stretch (~1650 cm⁻¹), a conjugated C=O stretch (~1650-1700 cm⁻¹), and a broad O-H stretch (~2500-3200 cm⁻¹) due to intramolecular hydrogen bonding.[2]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomerism by observing the electronic transitions. The conjugated π-system of the enol form absorbs light at a longer wavelength (λmax) compared to the non-conjugated keto form.[6][7]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of spectroscopic grade.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: The enol tautomer is expected to have a π → π* transition, resulting in a strong absorption band, typically in the 240-280 nm range, which is absent in the keto form.[6]

Data Presentation and Thermodynamic Analysis

All quantitative data should be summarized for clear comparison. The equilibrium constant (Keq) can be used to calculate the standard Gibbs free energy difference (ΔG°) between the tautomers, providing insight into their relative stability.

ΔG° = -RT ln(Keq)

Where R is the gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the temperature in Kelvin.[3]

Table 1: Expected Spectroscopic Data for this compound Tautomers Based on characteristic values for β-keto esters.[2][5]

| Spectroscopic Technique | Tautomer | Characteristic Signal | Expected Value |

| ¹H NMR | Keto | α-CH proton | ~3.5 ppm (singlet or doublet) |

| Enolic OH | ~12.0 ppm (broad singlet) | ||

| Enol | Vinylic =CH | ~5.1 ppm (singlet) | |

| IR Spectroscopy | Keto | C=O (ketone) | ~1715 cm⁻¹ |

| C=O (ester) | ~1740 cm⁻¹ | ||

| Enol | O-H (intramolecular H-bond) | 2500-3200 cm⁻¹ (broad) | |

| C=C / C=O (conjugated) | ~1650-1700 cm⁻¹ | ||

| UV-Vis Spectroscopy | Enol | π → π* transition (λmax) | ~240-280 nm |

Table 2: Illustrative Tautomeric Equilibrium Data in Various Solvents Data shown is for the analogous compound ethyl acetoacetate to demonstrate solvent effects and is not specific to this compound.[1]

| Solvent | % Enol (Illustrative) | Keq (Illustrative) | ΔG° (kJ/mol at 298 K) (Illustrative) |

| Carbon Tetrachloride (CCl₄) | 49% | 0.96 | +0.10 |

| Chloroform (CDCl₃) | 16% | 0.19 | +4.16 |

| Water (D₂O) | <2% | <0.02 | >+9.69 |

Generally, non-polar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Polar, protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto form, thus shifting the equilibrium toward the more polar keto tautomer.[1][3]

Visualizing Workflows and Mechanisms

Workflow for NMR-Based Equilibrium Study

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and Degradation Pathways of Ethyl 2-(2-oxocyclohexyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of Ethyl 2-(2-oxocyclohexyl)acetate, a key intermediate in various synthetic processes. Due to the limited availability of direct stability studies on this specific molecule, this document extrapolates from the known chemical behavior of its core functional groups—a β-keto ester and a cyclohexanone ring—to predict its degradation profile under various stress conditions. This guide adheres to the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, offering a framework for the development of stability-indicating analytical methods and the characterization of potential degradants.

Introduction

This compound is a difunctional organic compound featuring a β-keto ester moiety attached to a cyclohexanone ring. Its chemical structure suggests susceptibility to a variety of degradation mechanisms, which can impact its purity, potency, and safety profile when used as a starting material or intermediate in pharmaceutical manufacturing. Understanding its stability is crucial for defining appropriate storage conditions, shelf-life, and for the development of robust analytical methods to monitor its quality.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2] These studies help in identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3][4][5]

This guide will explore the probable degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₃ | [6] |

| Molecular Weight | 184.23 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | ~225-230 °C | [7] |

| Density | ~1.02 g/mL at 25 °C | [7] |

| Solubility | Soluble in many organic solvents (e.g., alcohols, ethers) | [7] |

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

Esters are susceptible to hydrolysis, which can be catalyzed by either acid or base.[8][9][10]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can hydrolyze to form 2-(2-oxocyclohexyl)acetic acid and ethanol. This reaction is typically reversible.[8][10]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of 2-(2-oxocyclohexyl)acetic acid and ethanol. This reaction is generally irreversible and proceeds to completion.[8][9][11]

Following hydrolysis, the resulting β-keto acid is prone to decarboxylation, especially upon heating, to yield 2-methylcyclohexanone.[1][12][13][14]

Oxidative Degradation

The ketone and the α-carbon to the ketone in the cyclohexanone ring are potential sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[2] Oxidation could potentially lead to ring-opening products or the formation of more oxidized species like dicarboxylic acids.

Thermal Degradation

At elevated temperatures, esters can undergo thermal decomposition.[15] For β-keto esters, decarboxylation of the corresponding acid (formed from trace water) is a likely pathway.[13] Additionally, the cyclohexanone moiety itself can undergo various thermal reactions.

Photolytic Degradation

Cyclohexanone is known to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light.[13] These reactions can lead to ring-opening and the formation of various smaller molecules. The presence of the ester group may influence these photochemical pathways.

Other Potential Pathways

-

Retro-Aldol Reaction: The cyclohexanone ring, being a ketone, could potentially undergo a base-catalyzed retro-aldol reaction, leading to ring-opening.[16][17][18]

-

Aldol Condensation: Under basic conditions, two molecules of this compound could undergo an aldol condensation reaction.[19]

Experimental Protocols for Forced Degradation Studies

The following protocols are proposed as a starting point for investigating the stability of this compound. The goal is to achieve 5-20% degradation of the active substance.[20][21]

General Workflow

Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

Stress Conditions

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 8 hours.

-

Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Place a known amount of the solid substance in a controlled temperature oven at 80°C for 7 days.

-

Sample at various time points and dissolve in the analytical solvent.

-

-

Photolytic Degradation:

-

Expose the solid substance and a solution (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and suitable technique.[22][23][24]

Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

Note: Due to the keto-enol tautomerism of β-keto esters, peak shape in RP-HPLC can be challenging.[25] Using an acidic mobile phase or increasing the column temperature may help to improve peak shape by accelerating the interconversion between tautomers.[25]

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.

Identification and Characterization of Degradation Products

Degradation products should be identified to understand the degradation pathways fully.

-

LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for obtaining the molecular weights of the degradation products, which provides initial clues to their structures.[26]

-

NMR Spectroscopy: For definitive structural elucidation, significant degradation products should be isolated (e.g., by preparative HPLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy.[27]

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and concise manner.

Table 2: Illustrative Summary of Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent Compound | % Area of Major Degradant 1 (RT) | % Area of Major Degradant 2 (RT) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 8 h | 92.5 | 4.8 (e.g., 5.2 min) | - | 98.9 |

| 24 h | 85.2 | 10.1 (e.g., 5.2 min) | 1.5 (e.g., 3.8 min) | 98.5 | |

| 0.1 M NaOH, RT | 4 h | 88.9 | 8.5 (e.g., 5.2 min) | - | 99.1 |

| 8 h | 81.7 | 15.3 (e.g., 5.2 min) | - | 98.8 | |

| 3% H₂O₂, RT | 24 h | 95.1 | 2.1 (e.g., 6.5 min) | - | 99.5 |

| 80°C, Solid | 7 days | 98.2 | 0.5 (e.g., 5.2 min) | - | 99.8 |

| Photolytic (ICH Q1B) | - | 96.8 | 1.2 (e.g., 7.1 min) | - | 99.3 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. scispace.com [scispace.com]

- 6. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. cdn.prexams.com [cdn.prexams.com]

- 12. aklectures.com [aklectures.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]

- 19. youtube.com [youtube.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. sgs.com [sgs.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. scispace.com [scispace.com]

- 24. ijsdr.org [ijsdr.org]

- 25. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 26. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

"Ethyl 2-(2-oxocyclohexyl)acetate" solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-(2-oxocyclohexyl)acetate in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on a qualitative assessment based on the compound's molecular structure and established solubility principles. Furthermore, it offers detailed experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise values as required for their specific applications.

Physicochemical Properties

This compound is a β-keto ester, a class of compounds that serve as important intermediates in organic synthesis.[1] Its structure, featuring a cyclohexanone ring and an ethyl acetate moiety, dictates its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 24731-17-7 | PubChem[2] |

| Molecular Formula | C₁₀H₁₆O₃ | PubChem[2] |

| Molecular Weight | 184.23 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | ChemScene[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 4 | PubChem[5] |

| LogP (Predicted) | 1.2 | PubChem[2] |

Qualitative Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.[6] The molecular structure of this compound contains both non-polar (the cyclohexane ring) and polar (the ketone and ester functional groups) regions. This duality suggests that the compound will exhibit a broad range of solubilities in organic solvents.

-

Polarity Analysis : The presence of two carbonyl groups and an ether oxygen in the ester group makes the molecule moderately polar. However, the C10 hydrocarbon backbone is significantly non-polar. The predicted LogP value of 1.2 indicates a greater affinity for a lipophilic environment over a hydrophilic one.

Based on this structural analysis, the following qualitative solubility profile in common organic solvents is anticipated:

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | The alcohol's hydroxyl group can interact with the polar functional groups of the ester. Shorter-chain alcohols are polar and are generally good solvents for moderately polar compounds. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble / Miscible | These solvents have polarities similar to this compound, allowing for effective solvation through dipole-dipole interactions. Most organic molecules are typically soluble in these types of solvents. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large non-polar hydrocarbon portion of these solvents will have weak interactions with the polar functional groups of the β-keto ester, likely resulting in poor solubility. |

| Aqueous | Water | Insoluble | The molecule's significant hydrocarbon content and lack of hydrogen bond donors suggest it will be practically insoluble in water. Generally, organic compounds with more than five carbon atoms and only one or two polar groups have low water solubility.[7] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is necessary. Below are detailed protocols for both qualitative and quantitative analysis.

This method provides a rapid assessment of a compound's solubility in various solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at room temperature.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

-

Small, dry test tubes

-

Spatula

-

Vortex mixer (optional)

-

Glass stirring rod

Procedure:

-

Place approximately 10-20 mg of solid this compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in small portions.

-

After each addition, vigorously shake the test tube or mix using a vortex mixer for 30-60 seconds.[8][9]

-

Visually inspect the solution against a light source.

-

Record the observation.

-

Repeat the procedure for each test solvent.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10][11][12]

Objective: To determine the equilibrium concentration of this compound in a solvent at a specific temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Glass vials or flasks with airtight caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[12]

-

Record the total mass of the solid added.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11][13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration no longer changes).

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculate the solubility by correcting for the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Conclusion

This compound, a moderately polar β-keto ester, is predicted to be readily soluble in polar aprotic and protic organic solvents such as acetone, ethyl acetate, and ethanol. Its solubility is expected to be limited in non-polar solvents like hexane. Due to its predominantly organic structure, it is considered insoluble in water. For applications requiring precise solubility values, the detailed shake-flask method provided in this guide is a reliable approach for obtaining quantitative data. This comprehensive understanding of its solubility profile is essential for its effective use in synthesis, formulation, and other research applications.

References

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | 5396-14-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Ethyl 2-(3-oxocyclohexyl)acetate | C10H16O3 | CID 11355886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Miscibility - Wikipedia [en.wikipedia.org]

- 8. chem.ws [chem.ws]

- 9. saltise.ca [saltise.ca]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]

A Technical Guide to the Synthetic Routes of Ethyl 2-(2-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-oxocyclohexyl)acetate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and biologically active compounds. Its structure, featuring a β-keto ester moiety within a cyclohexane ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth review of the principal synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

I. Direct Alkylation of Cyclohexanone Enolate

The most straightforward approach to this compound is the direct C-alkylation of a cyclohexanone enolate with an ethyl haloacetate. This method relies on the generation of a nucleophilic enolate from cyclohexanone, which then undergoes a substitution reaction with an electrophilic acetate derivative.

Reaction Scheme:

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Introduction

Ethyl 2-(2-oxocyclohexyl)acetate is a valuable chiral building block in organic synthesis, finding applications in the preparation of various complex molecules and pharmacologically active compounds. The presence of a stereocenter adjacent to a carbonyl group makes its enantioselective synthesis a critical challenge and an area of significant interest. This document provides detailed application notes and a representative protocol for the enantioselective synthesis of this compound, primarily focusing on an organocatalytic approach. The methodologies described herein are aimed at researchers, scientists, and professionals in drug development seeking to produce this compound with high enantiopurity.

The key strategy highlighted is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, a powerful C-C bond-forming reaction in asymmetric synthesis.[1][2] Organocatalysis, utilizing small chiral organic molecules, offers a metal-free and often milder alternative to traditional metal-based catalysts. Proline and its derivatives, as well as chiral diamine-based thiourea catalysts, have emerged as highly effective catalysts for such transformations.[2]

Data Presentation

While a direct comparative study for the enantioselective synthesis of the title compound is not extensively documented in the literature, the following table summarizes representative data for organocatalyzed Michael additions leading to similar 2-substituted cyclohexanone derivatives. This data is compiled to provide an expected range of efficacy for the proposed protocol.

| Catalyst (mol%) | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| (S)-Proline (20) | Cyclohexenone | Diethyl malonate | CH2Cl2 | 12 | 95 | 92 | Adapted from[2] |

| Chiral Thiourea (10) | Cyclohexenone | Nitromethane | Toluene | 24 | 88 | 95 | Adapted from[2] |

| (R,R)-DPEN-Thiourea (2) | trans-β-Nitrostyrene | Cyclohexanone | Water | 5 | 90 | 99 | [2] |

Note: The data above is illustrative of the general effectiveness of organocatalysts in asymmetric Michael additions involving cyclohexanone derivatives. Actual results for the synthesis of this compound may vary.

Experimental Protocols

This section details a representative protocol for the enantioselective synthesis of (R)- or (S)-ethyl 2-(2-oxocyclohexyl)acetate via an organocatalytic Michael addition of ethyl acetoacetate to cyclohexenone, followed by a decarboxylation step.

Protocol 1: (S)-Proline Catalyzed Asymmetric Michael Addition

Materials:

-

Cyclohexenone

-

Ethyl acetoacetate

-

(S)-Proline

-

Dichloromethane (CH2Cl2), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a stirred solution of cyclohexenone (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) at room temperature, add ethyl acetoacetate (1.2 mmol, 1.2 equiv).

-